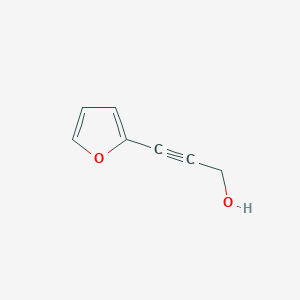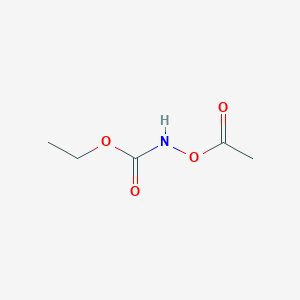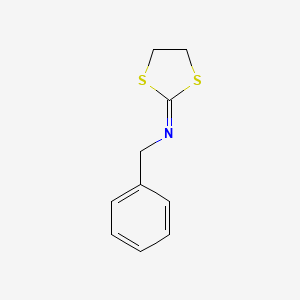
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenemethanamine, N-1,3-dithiolan-2-ylidene-: is an organic compound with the molecular formula C10H11NS2 It is characterized by the presence of a benzenemethanamine group attached to a 1,3-dithiolan-2-ylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- typically involves the reaction of benzenemethanamine with a dithiolane derivative under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the dithiolan-2-ylidene ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolan-2-ylidene ring to a dithiolane ring.
Substitution: The benzenemethanamine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can yield sulfoxides or sulfones, while reduction can produce dithiolane derivatives .
科学的研究の応用
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Benzenemethanamine, N-1,3-dithiolan-2-ylidene- can be compared with other similar compounds, such as:
1,3-Dithiolanes: These compounds have similar dithiolane rings but differ in their substituents.
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms, compared to the five-membered ring in dithiolanes.
The uniqueness of Benzenemethanamine, N-1,3-dithiolan-2-ylidene- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
CAS番号 |
2080-48-0 |
|---|---|
分子式 |
C10H11NS2 |
分子量 |
209.3 g/mol |
IUPAC名 |
N-benzyl-1,3-dithiolan-2-imine |
InChI |
InChI=1S/C10H11NS2/c1-2-4-9(5-3-1)8-11-10-12-6-7-13-10/h1-5H,6-8H2 |
InChIキー |
DLPFXIPMOJBCOR-UHFFFAOYSA-N |
正規SMILES |
C1CSC(=NCC2=CC=CC=C2)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



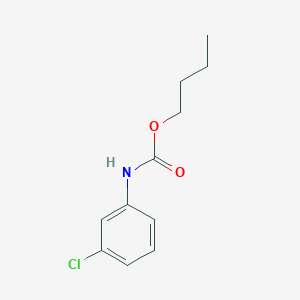

![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746277.png)
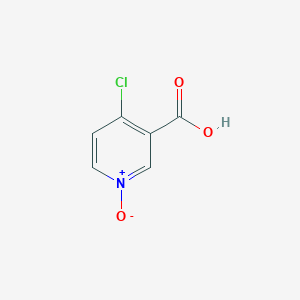
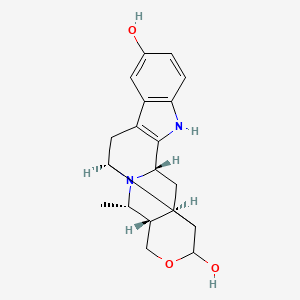
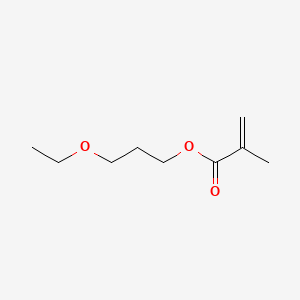
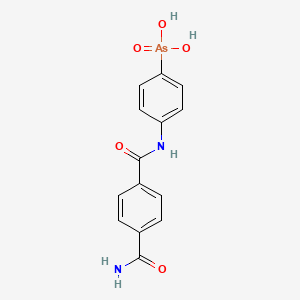
![4-[(E)-(2-Chloro-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B14746301.png)


